8-iso-PGA1

Beschreibung

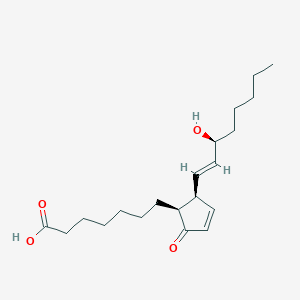

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-[(1S,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKHCLZFGPIKKU-DRSVPBQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@H]1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-iso-PGA1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Formation Mechanisms of 8 Iso Pga1

Non-Enzymatic Peroxidation of Arachidonic Acid and Membrane Lipids

The primary mechanism for the formation of 8-iso-PGA1 involves the non-enzymatic peroxidation of arachidonic acid (AA) glpbio.comhmdb.camedrxiv.orgcaymanchem.comnih.govcaymanchem.comresearchgate.netfoodb.ca. Arachidonic acid, a 20-carbon ω-6 polyunsaturated fatty acid, is abundantly found esterified in the phospholipids (B1166683) of biological cell membranes caymanchem.comresearchgate.net. Under conditions of oxidative stress, reactive oxygen species (ROS) initiate free radical-induced peroxidative damage to these membrane lipids glpbio.comhmdb.canih.govresearchgate.net. This process leads to the generation of a group of PG-like metabolites known as isoprostanes, including this compound hmdb.cacaymanchem.com. The formation of isoprostanes, unlike prostaglandins (B1171923), occurs in situ while esterified in phospholipids and are subsequently released, presumably by phospholipases gerli.com. The measurement of isoprostanes, such as 8-iso-PGF2α, is considered a reliable indicator of lipid peroxidation and oxidative stress in various human diseases hmdb.canih.govresearchgate.net.

Distinction from Cyclooxygenase-Dependent Prostaglandin (B15479496) Synthesis

A crucial characteristic of this compound and other isoprostanes is their formation independent of cyclooxygenase (COX) enzymes gerli.comhmdb.camedrxiv.orgnih.govcaymanchem.comresearchgate.netpnas.orgpnas.org. Classical prostaglandins, thromboxanes, and prostacyclins are collectively known as prostanoids and are synthesized through the enzymatic action of COX-1 and COX-2 isoforms on arachidonic acid gerli.comcaymanchem.comuab.catwikipedia.orgnih.gov. COX enzymes catalyze the initial steps in this pathway, converting arachidonic acid into prostaglandin H2 (PGH2), which then serves as a precursor for various other prostanoids through tissue-specific isomerases gerli.comuab.catwikipedia.orgd-nb.infostanford.edu.

In contrast, isoprostanes are stereoisomers of prostaglandins that arise from free radical-mediated lipid peroxidation, a process that does not require COX activation gerli.comhmdb.camedrxiv.orgpnas.orgpnas.orgresearchgate.net. This non-enzymatic pathway differentiates isoprostane synthesis from the tightly regulated enzymatic pathways responsible for prostaglandin production gerli.commedrxiv.orgpnas.org.

Formation as a Cyclopentenone Isoprostane

This compound is classified as a cyclopentenone isoprostane caymanchem.comfoodb.capnas.orgpnas.orgd-nb.inforesearchgate.netresearchgate.netuab.edusemanticscholar.orgnih.gov. Cyclopentenone prostaglandins (cyPGs), such as PGA1, PGA2, and PGJ2, are formed by the dehydration of their respective parent prostaglandins (PGE1, PGE2, and PGD2) within their cyclopentane (B165970) ring pnas.orgpnas.orgd-nb.inforesearchgate.netresearchgate.netsemanticscholar.org. Similarly, 8-iso-PGA2, an isomer of PGA2, is produced by the dehydration of 8-iso-PGE2 pnas.orgd-nb.inforesearchgate.net. These cyclopentenone compounds, including this compound, possess a reactive α,β-unsaturated carbonyl moiety in their cyclopentenone rings pnas.orgresearchgate.netsemanticscholar.org. This electrophilic carbon can react with cellular thiols, such as cysteine residues, through Michael addition, leading to various biological interactions pnas.orgresearchgate.net.

For instance, this compound has been shown to be an active substrate for 12-oxophytodienoate reductase 3 (AtOPR3) in Arabidopsis thaliana, an enzyme involved in the biosynthesis of jasmonic acid, demonstrating its chemical reactivity and potential for enzymatic modification despite its non-enzymatic origin nih.gov.

Research Findings on this compound and Related Compounds

The following table summarizes some specific research findings related to the activity and formation of this compound and structurally similar compounds.

| Compound | Context/Target | Measured Parameter | Value | Reference |

| 8-iso-PGA2 | HEK293 cells expressing human TRPA1 | Calcium influx | EC50 (Confidence Interval): 1.1 (0.8-1.5) µM | pnas.org |

| This compound | Arabidopsis thaliana OPR3 (AtOPR3) | Catalytic efficiency (kcat) | 0.23 s⁻¹ | nih.gov |

| This compound | Arabidopsis thaliana OPR3 (AtOPR3) | Substrate affinity (KM) | 22 µM | nih.gov |

| PGA1 | Aldo-Keto Reductase AKR1B10 | Inhibition (IC50) | 43 µmol/L | semanticscholar.org |

Cellular and Molecular Mechanisms of Action of 8 Iso Pga1

Modulation of Cellular Signaling Pathways

8-iso-PGA1 has been shown to modulate several critical cellular signaling pathways, thereby influencing a range of physiological and pathological processes.

Involvement in G-Protein Coupled Receptor (GPCR) Signaling

Prostaglandins (B1171923), as a class of lipid signaling molecules, typically exert their effects by binding to and activating G-protein coupled receptors (GPCRs) on the cell surface. These receptors, which span the cell membrane seven times, are integral to signal transduction for a wide array of external stimuli wikipedia.org. Upon ligand binding, GPCRs undergo a conformational change that allows them to activate intracellular heterotrimeric G proteins, initiating a cascade of downstream signaling events wikipedia.org. While it is well-established that prostanoids interact with specific GPCRs, direct evidence detailing the specific interaction of this compound with a particular GPCR is not extensively documented in the current scientific literature.

Activation of Transient Receptor Potential Ankyrin 1 (TRPA1) Channels

Emerging evidence strongly suggests that this compound can activate the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is recognized as a sensor of noxious stimuli, including pungent natural compounds and environmental irritants nih.govnih.govescholarship.org. A significant mechanism for TRPA1 activation involves the covalent modification of cysteine residues within the N-terminus of the channel by reactive electrophilic compounds nih.govescholarship.orgresearchgate.net.

This compound, along with other reactive electrophilic species such as 8-iso-prostaglandin A2, is considered an endogenous activator of TRPA1 nih.govescholarship.org. The electrophilic nature of these molecules allows them to form covalent adducts with the thiol groups of cysteine residues on the TRPA1 protein, leading to channel gating and subsequent cellular responses like pain and inflammation nih.govnih.gov.

| Activator Type | Mechanism of TRPA1 Activation | Key Molecular Target | Reference |

| Electrophilic Compounds (e.g., this compound) | Covalent modification | Cysteine residues in the N-terminus | nih.govnih.gov |

| Non-electrophilic Compounds | Non-covalent binding | Distinct binding pockets | escholarship.org |

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a multitude of cellular processes, including proliferation, differentiation, and stress responses wikipedia.org. These pathways typically consist of a three-tiered kinase module: a MAPKKK, a MAPKK, and a MAPK nih.gov. While various extracellular stimuli can trigger MAPK signaling, direct evidence specifically linking this compound to the activation of MAPK pathways is not well-established in the reviewed scientific literature.

Influence on Nuclear Factor-kappa B (NF-κB) Signaling and Pro-inflammatory Gene Expression

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines nih.govnih.gov. The activity of NF-κB is tightly controlled, and its dysregulation is associated with various inflammatory diseases nih.govnih.gov. While there is a general understanding that prostaglandins can modulate inflammatory pathways, specific studies detailing the direct influence of this compound on the NF-κB signaling pathway and subsequent pro-inflammatory gene expression are limited.

Protein Adduct Formation and Functional Consequences

A key feature of the molecular action of this compound is its ability to form covalent adducts with proteins, thereby altering their structure and function.

Covalent Binding to Cysteine Residues in Target Proteins

The electrophilic nature of this compound facilitates its reaction with nucleophilic amino acid residues in proteins, with a particular reactivity towards the thiol group of cysteine researchgate.net. This covalent modification, known as Michael addition, results in the formation of a stable protein adduct frontiersin.org. The formation of such adducts can have significant functional consequences, including the alteration of enzyme activity, disruption of protein-protein interactions, and the generation of neoantigens that can trigger immune responses. Mass spectrometry-based proteomics is a key technology used to identify and characterize these protein adducts nist.govnih.govnih.gov.

Research on the related compound prostaglandin (B15479496) A1 (PGA1) has shown that it can form a glutathione adduct, a process that involves the cysteine residue within the glutathione tripeptide. This suggests a precedent for the reactivity of the A-series prostaglandins with cysteine-containing molecules.

| Compound | Adduct Formed | Key Amino Acid Involved | Analytical Technique |

| Prostaglandin A1 (PGA1) | Glutathione Adduct | Cysteine | Not Specified |

| Acrolein | Michael Adduct | Cysteine, Histidine, Lysine | Mass Spectrometry |

| Pentanal | Schiff's Base | Lysine | Mass Spectrometry |

Specific Intracellular Protein and Enzyme Interactions

The following subsections detail the specific and direct molecular targets of this compound that have been identified in scientific literature.

This compound has been identified as an inhibitor of the enzyme Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) researchgate.net. AKR1B10 is an NADPH-dependent reductase that plays a role in various cellular processes, including the detoxification of cytotoxic carbonyl compounds and the metabolism of certain anticancer drugs nih.govnih.gov. The inhibition of AKR1B10 by this compound suggests a potential role for this prostaglandin in modulating cellular resistance to chemotherapy and in other physiological and pathological processes where AKR1B10 is implicated nih.govnih.gov.

The mechanism of inhibition of AKR1B10 by the closely related compound, prostaglandin A1 (PGA1), has been studied in detail. PGA1 forms a covalent adduct with the Cys299 residue located near the active site of AKR1B10, leading to the inhibition of its enzymatic activity researchgate.netnih.govresearchgate.net. While the specific molecular interactions of this compound with AKR1B10 have not been as extensively characterized, its structural similarity to PGA1 suggests a comparable mechanism of action. The inhibition of AKR1B10 by both this compound and its isomer highlights the sensitivity of this enzyme to cyclopentenone prostaglandins researchgate.net.

| Compound | Effect on AKR1B10 Activity | Reference |

|---|---|---|

| Prostaglandin A1 (PGA1) | Inhibition | researchgate.net |

| 8-iso-Prostaglandin A1 (this compound) | Inhibition | researchgate.net |

| Prostaglandin A2 (PGA2) | Inhibition | researchgate.net |

| 8-iso-Prostaglandin A2 (8-iso-PGA2) | Inhibition | researchgate.net |

While the related compound, prostaglandin A1 (PGA1), has been shown to induce apoptosis in cancer cells through the specific activation of H-Ras and N-Ras isoforms via covalent binding to the Cys118 residue nih.gov, there is a lack of specific scientific literature detailing the direct interaction of this compound with Ras protein isoforms. The differential activation of Ras isoforms by PGA1, where K-Ras is not activated in the same manner, highlights a specificity in these interactions nih.gov. However, it cannot be assumed that this compound behaves identically.

| Ras Isoform | Interaction with PGA1 | Key Binding Site | Reference |

|---|---|---|---|

| H-Ras | Covalent binding and activation | Cys118 | nih.gov |

| N-Ras | Activation | Not explicitly stated, but implied to be similar to H-Ras | nih.gov |

| K-Ras | Not activated in the same manner as H-Ras and N-Ras | - | nih.gov |

Note: This table describes the interactions of PGA1. Specific data for this compound is not currently available in the reviewed scientific literature.

Further research is required to elucidate the specific interactions, if any, between this compound and the H-Ras, N-Ras, and K-Ras protein isoforms and to determine whether it shares the site-selective covalent binding and activation properties of PGA1.

Biological Functions and Pathophysiological Relevance of 8 Iso Pga1

Neurochemical Modulation and Retinal Physiology

8-iso-PGA1, as an isoprostane, has demonstrated specific effects within neurochemical systems, particularly concerning retinal physiology. Its involvement highlights the intricate interplay between lipid metabolites and neuronal function.

Inhibition of Potassium-Induced D-Aspartate Release

Research indicates that this compound exhibits an inhibitory effect on potassium-induced D-aspartate release. Specifically, this compound at a concentration of 0.1 µM has been shown to inhibit the release of D-aspartate from isolated bovine retinas. caymanchem.comlipidmaps.org This finding suggests a role for this compound in modulating neurotransmission within the retina, as D-aspartate is recognized as a neurotransmitter in this context, and its release can be triggered by potassium (KCl) in a calcium-dependent manner. nih.govnih.gov

Table 1: Effect of this compound on D-Aspartate Release

| Compound | Concentration | Effect | Biological System | Reference |

| This compound | 0.1 µM | Inhibits potassium-induced D-aspartate release | Isolated bovine retinas | caymanchem.comlipidmaps.org |

Intersections with Metabolic Pathway Dysregulation

As an isoprostane, this compound is a stereoisomer of prostaglandins (B1171923) formed independently of cyclooxygenase (COX) enzymes, primarily through the peroxidation of arachidonic acid. nih.govhmdb.ca These compounds are widely recognized as markers of oxidative stress, a condition implicated in various chronic inflammatory and disease states. nih.govhmdb.ca

Association with Type 2 Diabetes Pathogenesis in Cohort Studies

This compound has been identified as a significant plasma metabolite in predicting the incidence of type 2 diabetes. nih.gov In prospective studies across independent cohorts, including the Framingham Heart Study (FHS) and DILGOM (Dietary, Lifestyle and Genetic determinants of Obesity and Metabolic syndrome) cohorts, this compound demonstrated a positive association with the risk of developing type 2 diabetes. nih.gov This association was replicated in two independent populations. nih.gov The presence of isoprostanes like this compound is considered indicative of oxidative stress, which is a key factor contributing to chronic inflammation and has been suggested to play a causal role in the development and complications (e.g., nephropathy and neuropathy) of type 2 diabetes. nih.gov

Table 2: Association of this compound with Type 2 Diabetes

| Metabolite | Association with Incident Type 2 Diabetes | Replication in Cohorts | Underlying Mechanism | Reference |

| This compound | Positively associated with disease risk | Replicated in FHS and directionally consistent in DILGOM | Marker of oxidative stress, implicated in chronic inflammation | nih.gov |

Role in Lipid Metabolism and Eicosanoid Regulation

This compound belongs to the family of eicosanoids, which are biologically active lipid compounds derived from polyunsaturated fatty acids, such as arachidonic acid. nih.govfrontiersin.orgfoodb.capressbooks.pubresearchgate.net Eicosanoids are crucial signaling molecules that regulate a wide array of physiological processes, including inflammation, immune activation, and vascular tone. nih.govfrontiersin.orgpressbooks.pub While this compound itself is a product of non-enzymatic lipid peroxidation and serves as a marker of oxidative stress, its classification within the eicosanoid family underscores its connection to broader lipid metabolic pathways. nih.govhmdb.ca Furthermore, this compound has been shown to inhibit aldo-keto reductase family 1 member B10 (AKR1B10), an enzyme involved in various metabolic processes, when tested in COS-7 lysates expressing the human enzyme at a concentration of 60 µM. caymanchem.comlipidmaps.org

Presence in Animal Models of Polycystic Ovary Syndrome (PCOS) Metabolomics

Metabolomic investigations in animal models of Polycystic Ovary Syndrome (PCOS) have revealed the presence of this compound. In these studies, which often utilize models induced by dehydroepiandrosterone (B1670201) (DHEA) or letrozole (B1683767) in rodents, this compound was observed to be lower in abundance following the induction of PCOS. frontiersin.orgfrontiersin.orgresearchgate.net This finding suggests a potential alteration in oxidative stress markers or related lipid metabolic pathways in the context of PCOS pathophysiology in these models. Metabolomics plays a vital role in understanding the complex metabolic alterations associated with PCOS, a reproductive endocrine and metabolic disorder. mdpi.comnih.govmdpi.comnih.gov

Table 3: this compound in Animal Models of PCOS

| Condition | Metabolite | Abundance in PCOS Animal Models | Reference |

| PCOS | This compound | Lower | frontiersin.orgfrontiersin.orgresearchgate.net |

Advanced Analytical Methodologies for 8 Iso Pga1 Research

High-Sensitivity Chromatographic and Spectrometric Quantification

Chromatographic methods coupled with mass spectrometry are considered gold standards for isoprostane analysis due to their high specificity and sensitivity, enabling the separation and identification of isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem variant (GC-MS/MS) are powerful tools for the identification and quantification of organic compounds, including isoprostanes, that can be vaporized qa-group.com. These methods offer high sensitivity and are widely used for the quantification of F2-isoprostanes, such as 15(S)-8-iso-PGF2α, from various biological sources mdpi.comresearchgate.netnih.gov.

For GC-MS analysis of isoprostanes, sample preparation often involves extensive steps including hydrolysis of esterified forms, solid-phase extraction (SPE), and chemical derivatization (e.g., methylation and silylation) to enhance volatility and improve chromatographic separation and detection sensitivity mdpi.comresearchgate.netnih.gov. Despite the need for derivatization, GC-MS/MS methods generally offer lower limits of quantitation (LLOQ) compared to many reported LC-MS/MS methods for oxylipins mdpi.com. For instance, protocols for the reliable quantitative determination of 15(S)-8-iso-PGF2α in human biological samples like plasma and urine often couple GC-MS or GC-MS/MS with immunoaffinity column chromatography (IAC) for specific isolation nih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) have emerged as preferred methods for isoprostane analysis due to their ability to analyze polar compounds without derivatization and to resolve numerous isomers mdpi.comulisboa.pt. LC-MS/MS offers increased speed, accuracy, precision, and sensitivity for the measurement of isoprostanes like 8-iso-PGF2α in various biological fluids, including urine and plasma nih.govnih.govdmbj.org.rs.

A significant advantage of LC-MS/MS is its capability to chromatographically separate isoprostanes from their isomers, which often have identical masses and similar fragmentation patterns, ensuring accurate quantitative analysis nih.gov. UPLC-MS/MS further enhances this by providing faster run times and improved sensitivity due to reduced peak widths frontiersin.orgwaters.com. Notably, 8-iso-PGA1 has been directly identified and quantified among a mixture of oxylipins using UPLC-MS/MS, highlighting the applicability of this technique for its research concordia.ca. Method development for LC-MS/MS often involves optimizing LC stationary phases, mobile phase additives (e.g., acetic acid to increase ionization efficiency), and MS/MS fragmentation patterns to achieve maximum separation and sensitivity ulisboa.ptconcordia.ca.

Several studies have reported robust analytical parameters for LC-MS/MS and UPLC-MS/MS methods applied to isoprostanes, particularly 8-iso-PGF2α, which can serve as benchmarks for this compound research.

Table 1: Representative Analytical Performance Parameters for Isoprostane Quantification by LC-MS/MS and UPLC-MS/MS

| Method Type | Analyte (Example) | Sample Matrix | Linearity Range | R² | LOD/LLOQ | Recovery | Precision (CV%) | Source |

| LC-MS/MS | 8-iso-PGF2α | Urine | 50 pg/mL - 10 ng/mL | >0.99 | LOD: 53 pg/mL, LLOQ: 178 pg/mL | Not specified | Not specified | nih.gov |

| PFSPE-HPLC-MS/MS | 8-iso-PGF2α | Urine | 0.05–5 ng/mL | >0.9996 | LOD: 0.015 ng/mL | 95.3–103.8% | Intraday/Interday < 10% | mdpi.com |

| LC-MS/MS | 8-iso-PGF2α | Urine | 0.024–20 nmol/L | 0.99 | Not specified | >85% | Intra-day: 3.9–4.5%, Inter-day: 4.3–5.7% | nih.gov |

| UHPLC-MS/MS | 8-iso-PGF2α | BAL fluid | 0–1,410 pg/mL | Not specified | LOD: 17.6 pg/mL | 95.5–101.8% | Within-day/Between-day < 2% | frontiersin.org |

| LC-MS/MS | 8-iso-PGF2α | Human Plasma | 0.1–5.0 mg/L | >0.996 | Not specified | 90.4–113.9% | Within/Between runs < 7% | dmbj.org.rs |

Immunoanalytical Techniques for Research Sample Analysis

Immunoassays, while generally less specific for individual isoprostane isomers compared to mass spectrometry, offer high sensitivity and throughput for initial screening and large-scale studies.

Enzyme Immunoassay (EIA), also known as ELISA (Enzyme-Linked Immunosorbent Assay), and Radioimmunoassay (RIA) have historically been widely used quantitative techniques for oxylipins, including isoprostanes, due to their high sensitivity mdpi.comdmbj.org.rsoxfordbiomed.com. These methods rely on antibody-antigen interactions for detection mybiosource.com. For instance, ELISA kits for 8-iso-prostaglandins (such as 8-iso-PGF2α) are available and are designed to detect native forms in various biological samples like undiluted body fluids and tissue homogenates mybiosource.comelkbiotech.com.

RIA has been developed to quantify concentrations of isoprostanes (e.g., 8-iso-PGF2α) in human plasma and urine mdpi.comoxfordbiomed.com. A specific and sensitive RIA method has also been described for prostaglandin (B15479496) A1 (PGA1) in human whole blood or plasma, utilizing an antiserum with very low cross-reactivity to other prostaglandins (B1171923) nih.govcloudfront.net. While this compound is distinct from PGA1, the principles of developing specific antibodies for related prostaglandin structures are relevant. However, a known limitation of immunoassays for isoprostanes is their potential lack of specificity, as they may detect a broader range of F2-isoprostanes or cross-react with other analogues, leading to higher values compared to highly specific GC-MS/MS methods that use immunoaffinity column chromatography mdpi.comresearchgate.netdmbj.org.rs. Despite this, immunoassays remain valuable research tools, particularly for their ease of use and high throughput oxfordbiomed.commarketresearchfuture.com.

Optimization of Sample Preparation and Purification Strategies

Effective sample preparation is a critical step in the accurate quantification of isoprostanes, including this compound, from complex biological matrices. It aims to remove interfering compounds and concentrate the analytes of interest thermofisher.comlcms.cz.

Solid-Phase Extraction (SPE) is a widely employed sample preparation technique that significantly improves analytical results in chromatographic and mass spectrometric analyses by reducing sample complexity, minimizing baseline interferences, and enhancing detection sensitivity thermofisher.com. SPE is crucial for isolating isoprostanes from biological matrices such as urine, plasma, and tissue homogenates, which are often complex and contain trace amounts of the analytes dmbj.org.rsconcordia.camdpi.com.

Various SPE methodologies exist, utilizing different sorbent chemistries (e.g., nonpolar, polar, ion-exchange) to selectively retain analytes while allowing interfering substances to be washed away thermofisher.comlcms.czchromatographyonline.com. For isoprostanes, which are typically polar molecules, reversed-phase SPE cartridges are commonly used. The process generally involves conditioning the sorbent, loading the sample, washing to remove impurities, and eluting the target analytes with an appropriate solvent thermofisher.com. Optimization of SPE conditions is paramount to ensure high extraction yield, clear separation from matrix components, and a purified product suitable for instrumental analysis dmbj.org.rsmdpi.com. For example, a packed-fiber SPE (PFSPE) method based on polystyrene (PS)-electrospun nanofibers has been developed for the specific determination of 8-iso-PGF2α in urine, demonstrating good linearity, detection limits, precision, and recoveries mdpi.com. The choice of sorbent and solvents, as well as the inclusion of soak steps during conditioning and elution, are critical parameters to optimize during SPE method development to maximize analyte recovery and minimize losses lcms.czchromatographyonline.com.

Thin-Layer Chromatography (TLC) as a Purification Step

Thin-Layer Chromatography (TLC) is a versatile and widely used analytical technique for the separation and purification of compounds in mixtures wisc.eduaga-analytical.com.pl. The principle of TLC relies on the differential partitioning of compounds between a stationary solid phase (e.g., silica (B1680970) or alumina) and a mobile liquid solvent phase wisc.edu. A sample mixture is applied as a spot or band onto a thin layer of adsorbent on a support material, and the solvent moves up the plate by capillary action, separating compounds based on their varying affinities for the stationary and mobile phases wisc.edurochester.edu.

TLC serves as an effective preliminary purification step, particularly for complex biological samples, prior to more sophisticated detection methods like mass spectrometry mdpi.comnih.gov. It is valued for its speed, cost-efficiency, and ability to handle multiple samples simultaneously aga-analytical.com.pl. For the purification of isoprostanes, including F2-isoprostanes, TLC has been employed to clean up samples before chemical derivatization and subsequent gas chromatography-mass spectrometry (GC-MS) analysis mdpi.comnih.gov. This technique can aid in resolving compounds with similar fragmentation patterns that might co-elute in other chromatographic methods mdpi.com.

While TLC is a recognized purification technique for isoprostanes, detailed research findings or specific data tables pertaining solely to the purification of this compound using TLC are not widely reported in the current literature. Its application would typically involve optimizing solvent systems to achieve appropriate retention factors (Rf values) for the targeted separation biotage.commerckmillipore.com.

Immunoaffinity Column Chromatography (IAC) for Selective Isolation

Immunoaffinity Column Chromatography (IAC) is a highly selective purification technique that utilizes the specific binding interaction between an antibody and its corresponding antigen creative-proteomics.comnih.govsynabs.be. In IAC, antibodies are immobilized onto a solid support matrix within a chromatographic column, acting as a highly specific capturing agent for the target molecule creative-proteomics.com. The process involves loading the sample, allowing the target analyte to bind to the immobilized antibody, washing away unbound contaminants, and then eluting the purified target molecule by disrupting the antibody-antigen interaction creative-proteomics.com.

IAC is particularly valuable for the selective isolation and enrichment of analytes present in trace amounts within complex biological matrices, such as plasma or urine mdpi.comcreative-proteomics.comnih.gov. For isoprostanes, including 8-iso-PGF2α, IAC columns have been successfully used for sample clean-up prior to quantification by techniques like GC-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-high resolution mass spectrometry (LC-HRMS) researchgate.netnih.govnih.govacs.orgresearchgate.net. This pre-analytical purification significantly enhances the specificity and sensitivity of subsequent analytical detection by removing interfering substances researchgate.netnih.govnih.gov.

IAC offers advantages over traditional solid-phase extraction (SPE) by providing cleaner samples and minimizing the risk of column overload mdpi.com. However, its widespread use can be limited by the availability and complexity of producing specific antibodies for less commonly studied compounds mdpi.com.

Despite the proven utility of IAC for other isoprostanes, specific detailed research findings or data tables demonstrating the selective isolation of this compound using immunoaffinity column chromatography are not extensively documented in the current scientific literature. Its application for this compound would necessitate the development or availability of highly specific antibodies against this particular isoprostane.

Enzymatic Targets and Receptor Interactions of 8 Iso Pga1

Detailed Characterization of AKR1B10 Inhibition Kinetics and Structural Determinants

8-iso-PGA1 has been identified as an inhibitor of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10), an enzyme implicated in various cellular processes, including detoxification and cancer chemoresistance semanticscholar.orgcaymanchem.comnih.gov. Studies indicate that this compound inhibits AKR1B10 activity, though it is significantly less effective compared to its prostaglandin (B15479496) counterpart, PGA1 semanticscholar.org. For instance, PGA1 exhibits an IC50 of 43 µM against AKR1B10 aacrjournals.org. While a specific IC50 for this compound is not consistently reported across all studies, it has been shown to inhibit AKR1B10 activity when present at a concentration of 60 µM caymanchem.com.

The structural characteristics influencing this inhibitory action are crucial. The trans orientation of the prostaglandin side chain relative to the prostane (B1239271) ring appears to be more favorable for interaction with the enzyme, which may explain the reduced efficacy of this compound compared to PGA1 due to their isomeric differences semanticscholar.org.

AKR1B10 is characterized by an (α/β)8 barrel structure, a common motif among aldo-keto reductases nih.govaacrjournals.org. Its active site contains highly conserved residues, including His111, Tyr49, Lys79, and Asp44, which are pivotal for catalysis aacrjournals.org. Cysteine 299 (Cys299), located in proximity to the active site, plays a role in modulating the interaction of both substrates and inhibitors with the enzyme aacrjournals.org. Molecular modeling studies propose that PGA1 forms a Michael adduct with AKR1B10, specifically involving Cys299, with Tyr49 and His111 facilitating this interaction. Given the structural similarities and shared inhibitory properties, a similar mechanism involving Cys299 is likely for this compound aacrjournals.org.

The table below summarizes the inhibitory data for PGA1 and this compound against AKR1B10:

| Compound | Target Enzyme | Inhibition Type | IC50 (µM) | Notes |

| PGA1 | AKR1B10 | Inhibitor | 43 aacrjournals.org | Significantly more effective than this compound semanticscholar.org |

| This compound | AKR1B10 | Inhibitor | Not specified, inhibits at 60 µM caymanchem.com | Less effective than PGA1 semanticscholar.org |

Mechanisms of Ras Protein Modulation: Specificity and Biological Impact

This compound, alongside PGA1, modulates Ras proteins, a family of small GTPases critical for intracellular signal transduction, regulating processes such as cell proliferation, differentiation, adhesion, apoptosis, and migration researchgate.netwikipedia.org. Research indicates that this compound and PGA1 primarily bind to Cysteine 118 (Cys118), located within the GTP-binding motif of H-Ras researchgate.net. This interaction is site-selective and is correlated with the activation of H-Ras researchgate.net.

Cys118 is a conserved residue found across the three main human Ras homologues: H-Ras, N-Ras, and K-Ras researchgate.net. The modification of Ras proteins by these electrophilic prostanoids occurs via Michael addition, a covalent binding mechanism researchgate.net. This site-specific binding and subsequent activation of Ras isoforms have significant biological implications. For example, PGA1 has been shown to induce apoptosis in cancer cells through the specific activation of H- and N-Ras isoforms, leading to caspase activation researchgate.netnih.gov. This suggests that this compound, by virtue of its shared binding site and activation mechanism with PGA1, may exert similar biological effects related to Ras signaling.

The table below outlines the specific interaction of this compound and related compounds with Ras proteins:

| Compound | Target Protein | Binding Site | Mechanism of Interaction | Biological Impact (Observed for PGA1, inferred for this compound) |

| This compound | H-Ras, N-Ras, K-Ras | Cysteine 118 (Cys118) researchgate.net | Michael addition (covalent binding) researchgate.net | Site-selective modification and activation of Ras proteins; potential induction of apoptosis researchgate.netresearchgate.netnih.gov |

| PGA1 | H-Ras, N-Ras, K-Ras | Cysteine 118 (Cys118) researchgate.net | Michael addition (covalent binding) researchgate.net | Activation of H-, N-, and K-Ras; induction of apoptosis in cancer cells researchgate.netresearchgate.netnih.gov |

Comprehensive Analysis of TRPA1 Channel Activation Mechanisms

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a polymodal cellular sensor expressed on primary sensory neurons and other cell types, playing a critical role in the perception of pain, itch, and thermal sensation, as well as in inflammatory responses researchgate.netfrontiersin.org. This compound, along with other cyclopentenone isoprostanes like 8-iso-PGA2, are recognized as activators of the TRPA1 channel mdpi.comresearchgate.net.

The primary mechanism of TRPA1 activation by these compounds involves the covalent modification of nucleophilic cysteine residues located within the cytoplasmic N-terminal region of the channel protein researchgate.netresearchgate.netnih.gov. These electrophilic molecules, including isoprostanes, react with these cysteine residues, leading to channel activation and a subsequent increase in intracellular calcium levels frontiersin.orgresearchgate.netnih.gov. This activation is associated with nociceptive (pain-related) behaviors, as demonstrated by studies where 8-iso-PGA2 caused nociception through TRPA1 activation researchgate.net. The involvement of TRPA1 in inflammatory processes further highlights the potential role of this compound in modulating these pathways researchgate.netfrontiersin.org.

The table below details the activation of TRPA1 by this compound and related compounds:

| Compound | Target Channel | Activation Mechanism | Key Residues Involved | Biological Consequence |

| This compound | TRPA1 | Covalent modification of cysteine residues by electrophilic attack researchgate.netresearchgate.netnih.gov | N-terminal cysteine residues researchgate.netresearchgate.netnih.gov | Increased intracellular calcium; contributes to nociception and inflammation frontiersin.orgresearchgate.netresearchgate.netnih.gov |

| 8-iso-PGA2 | TRPA1 | Covalent modification of cysteine residues by electrophilic attack mdpi.comresearchgate.netnih.gov | N-terminal cysteine residues nih.gov | Nociception researchgate.net |

Exploration of Potential G-Protein Coupled Receptor (GPCR) Interactions and Signaling Crosstalk

G-Protein Coupled Receptors (GPCRs) represent a large family of transmembrane receptors involved in a vast array of physiological processes. Eicosanoids, the broader class of lipid mediators to which this compound belongs, are known to function locally through receptor-mediated G-protein linked signaling pathways foodb.ca. However, despite this general understanding of eicosanoid signaling, specific direct interactions or detailed mechanisms for this compound with particular GPCRs are not extensively characterized in the currently available literature. While various GPCR ligands exist, and some are identified with specific PubChem CIDs, direct evidence linking this compound to the activation or modulation of specific GPCRs remains to be fully elucidated researchgate.netnih.govnih.govumich.edu. Further research is required to explore the precise nature and extent of any potential GPCR interactions and the subsequent signaling crosstalk initiated by this compound.

Involvement in Cytochrome P450 (CYP4) Enzyme Pathways and Fatty Acid Metabolism

Cytochrome P450 (CYP4) enzymes constitute a family of monooxygenases that play a significant role in the metabolism of endogenous fatty acids and eicosanoids guidetopharmacology.org. These enzymes catalyze the ω-oxidation of saturated, unsaturated, and branched-chain fatty acids, typically preferring hydroxylation at the ω-1 and ω-2 positions uniprot.orgnih.gov. The catalytic cycle of CYP4 enzymes involves the use of molecular oxygen, with two electrons provided by NADPH via cytochrome P450 reductase (CPR) uniprot.org.

As an isoprostane derived from arachidonic acid, this compound is a member of the eicosanoid family, which are substrates for CYP4 enzymes guidetopharmacology.org. For example, CYP4F8 has been shown to hydroxylate arachidonate, primarily at the omega-2 position, to produce 18R-hydroxyeicosatetraenoic acid (18R-HETE), and also exhibits omega-1 hydroxylase activity towards other prostaglandins (B1171923) like PGH1, PGH2, and PGI2 uniprot.org. Another well-known product of CYP4 enzymes is 20-hydroxyeicosatetraenoic acid (20-HETE), which is a crucial eicosanoid metabolite of arachidonic acid with diverse vascular effects wikipedia.org.

The CYP4 family is broadly implicated in various biological functions, including inflammation, skin barrier integrity, eye function, cardiovascular health, and cancer, highlighting their widespread physiological importance in lipid metabolism and signaling mdpi.com. While this compound is an arachidonic acid metabolite and thus falls within the scope of compounds potentially processed by CYP4 pathways, the provided information does not explicitly detail the specific direct metabolism of this compound by any particular CYP4 enzyme. Its involvement is understood within the broader context of CYP4's role in eicosanoid and fatty acid metabolism.

Emerging Research Directions for 8 Iso Pga1

Elucidating Novel Molecular Targets and Protein Interaction Networks

Research into 8-iso-PGA1 has identified several key molecular targets, shedding light on its potential regulatory roles within cellular pathways. A significant finding is its covalent binding to Ras proteins, specifically H-Ras, N-Ras, and K-Ras. scienceopen.com Studies indicate that this compound, along with Prostaglandin (B15479496) A1 (PGA1), binds predominantly to cysteine 118 located within the GTP-binding motif of H-Ras. scienceopen.complos.orgaston.ac.uk This interaction is a covalent modification occurring via a Michael addition to thiol groups. scienceopen.complos.orgaston.ac.uk The activation of H-Ras by cyclopentenone prostaglandins (B1171923), including this compound, has been correlated with increased cell proliferation and protection from apoptosis, underscoring the physiological relevance of this interaction. aston.ac.uk

Another identified target is Aldo-keto reductase family 1 member B10 (AKR1B10), a cytosolic NADPH-dependent oxidoreductase involved in lipid metabolism, protection against oxidative stress, and retinoid metabolism. caymanchem.commdpi.comabcam.comsemanticscholar.orgaacrjournals.org While this compound inhibits AKR1B10 activity, it is notably less effective than its counterpart PGA1, suggesting that the trans orientation of the prostaglandin side chain relative to the prostane (B1239271) ring is more favorable for enzyme interaction. semanticscholar.orgaacrjournals.org The interaction involves cysteine 299 of AKR1B10, which is essential for covalent adduct formation and subsequent inhibition of enzyme activity. semanticscholar.orgaacrjournals.org Given AKR1B10's role in tumor development and chemoresistance, the interaction with this compound presents a potential avenue for exploring novel therapeutic strategies. semanticscholar.orgaacrjournals.org

Furthermore, the Transient Receptor Potential Ankyrin 1 (TRPA1) channel has emerged as a potential target for cyclopentenone prostaglandins and isoprostanes. While this compound's direct activation of TRPA1 has not been extensively evaluated, related compounds like 8-iso-PGA2, as well as PGA1, PGA2, 15-deoxy-Δ12,14-prostaglandin J2, and Δ12-prostaglandin J2, have been shown to activate TRPA1. semanticscholar.orgnih.govresearchgate.netnih.govunibo.itmdpi.com These compounds can covalently bind to reactive serine or cysteine residues within the TRPA1 protein. semanticscholar.orgnih.gov This suggests a broader role for this compound within sensory signaling pathways, particularly those related to pain and inflammation, and warrants further investigation into its direct interaction with TRPA1. semanticscholar.orgnih.govmdpi.comphysiology.org

The involvement of this compound with Ras proteins highlights its participation in critical signal transduction pathways that regulate cell growth, differentiation, and apoptosis. wikipedia.orgmedlineplus.govmedlineplus.govmedlineplus.govmedlineplus.govmedlineplus.govwikipedia.orgnih.gov Similarly, its interaction with AKR1B10 places it within networks governing cellular detoxification and metabolic balance. mdpi.comabcam.comnih.gov

Table 1: Key Molecular Targets and Interaction Characteristics of this compound

| Target Protein | Interaction Type | Site of Interaction | Biological Implication | Citation |

| H-Ras | Covalent Binding | Cysteine 118 | Cell proliferation, protection from apoptosis | scienceopen.complos.orgaston.ac.uk |

| N-Ras | Covalent Binding | Not specified | Activation of Ras-dependent pathways | scienceopen.com |

| K-Ras | Covalent Binding | Not specified | Activation of Ras-dependent pathways | scienceopen.com |

| AKR1B10 | Inhibition (Covalent) | Cysteine 299 | Potential for cancer chemoresistance | caymanchem.comsemanticscholar.orgaacrjournals.org |

| TRPA1 (inferred) | Activation (Covalent) | Serine/Cysteine residues | Pain and inflammatory signaling | semanticscholar.orgnih.govresearchgate.netnih.govunibo.itmdpi.com |

Application of Advanced Omics Approaches (e.g., lipidomics, proteomics) for Systems-Level Understanding

Advanced omics approaches, including lipidomics and proteomics, are instrumental in gaining a systems-level understanding of bioactive lipids like this compound. These high-throughput technologies allow for the comprehensive profiling of lipids and proteins within biological samples, providing insights into their roles in health and disease. standardbio.comuv.esmdpi.com

Lipidomics is particularly relevant for this compound, as it is a lipid mediator and a product of lipid peroxidation. foodb.cacaymanchem.com Untargeted metabolomics, which often encompasses lipidomics, has already identified this compound as a metabolite whose abundance can vary in disease states, such as being lower in animal models of polycystic ovary syndrome (PCOS). wikipedia.orgwikipedia.org Targeted lipidomics methods are being developed and refined to precisely quantify a broad range of signaling lipids, including isoprostanes and prostaglandins, which serve as crucial biomarkers for oxidative stress and immune responses. universiteitleiden.nl The application of these sensitive methods allows for the detailed profiling of this compound and its related lipid species, offering a dynamic picture of lipid metabolism under various physiological and pathological conditions. universiteitleiden.nl

Proteomics , the large-scale study of proteins, complements lipidomics by identifying the protein targets and pathways influenced by lipid mediators. While direct integrated lipidomics and proteomics studies specifically focusing on this compound are an emerging area, the principles of such multi-omics integration are well-established. standardbio.comuv.esmdpi.com For instance, proteomic studies have been crucial in identifying the covalent modification of proteins by electrophilic lipids, including those related to this compound, thereby unveiling novel mechanisms of action and potential drug targets. semanticscholar.orgaacrjournals.org Combining lipidomic data (e.g., changes in this compound levels) with proteomic data (e.g., identification of modified proteins or altered protein expression) can provide a more holistic view of the cellular responses and signaling networks perturbed by this compound. This integrated approach can help elucidate how changes in this compound levels correlate with alterations in protein function, localization, or interaction networks, offering a deeper understanding of its systems-level impact. standardbio.comuv.es

Table 2: Omics Approaches and Their Application to this compound Research

| Omics Approach | Application to this compound | Insights Gained | Citation |

| Metabolomics (Untargeted) | Detection and quantification of this compound in biological samples (e.g., lower levels in PCOS animal models) | Identification of this compound as a biomarker of metabolic states and disease. | wikipedia.orgwikipedia.org |

| Lipidomics (Targeted) | Profiling of this compound and related isoprostanes/prostaglandins | Detailed quantification of signaling lipids, indicative of oxidative stress and immune responses. | universiteitleiden.nl |

| Proteomics (Potential) | Identification of proteins covalently modified by this compound; analysis of protein expression changes | Unveiling novel molecular targets and understanding downstream signaling pathways. | semanticscholar.orgaacrjournals.org |

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Elucidation

The precise elucidation of this compound's mechanisms of action necessitates the development and application of advanced in vitro and ex vivo models. While traditional cell culture systems (e.g., COS-7 cells, A549 lung cancer cells) have been valuable for initial investigations into its interactions with targets like AKR1B10 and Ras proteins, more sophisticated models are crucial for capturing the complexity of biological systems. plos.orgsemanticscholar.orgaacrjournals.org

Current in vitro models, such as lung epithelial cell lines and primary cultured alveolar epithelial cells grown to monolayer status, offer controlled environments to study transepithelial drug transport and cellular responses. genscript.com Similarly, ex vivo models like the isolated perfused lung provide an intermediate complexity between in vitro and in vivo studies, allowing for the assessment of pulmonary biopharmaceutics and disposition while maintaining tissue architecture. genscript.com

For this compound, future research could leverage advanced in vitro models that mimic specific tissue microenvironments or disease states with greater fidelity. This includes:

3D Cell Culture Models: Organoids or spheroids derived from relevant tissues (e.g., pancreatic, lung, or neuronal cells, given this compound's association with type 2 diabetes and its potential neuroprotective effects of related compounds) could provide a more physiologically relevant context for studying this compound's impact on cell-cell interactions, differentiation, and tissue function.

Microfluidic Systems (Organs-on-a-Chip): These platforms can simulate complex physiological environments, including blood flow, mechanical forces, and multiple cell types, enabling detailed mechanistic studies of this compound's effects on specific organ systems and its interplay with other mediators under dynamic conditions.

Co-culture Models: Studying this compound in co-culture systems involving immune cells, endothelial cells, or other cell types relevant to its inflammatory roles could reveal nuanced interactions and signaling cascades.

Ex vivo models, such as precision-cut tissue slices or organ explants, could offer a valuable bridge to in vivo studies. These models retain the native cellular composition and tissue architecture, allowing for the investigation of this compound's effects on tissue-level responses, metabolic fluxes, and the integrity of protein interaction networks in a more intact biological context. For instance, studying this compound in isolated perfused organs could provide insights into its impact on organ-specific metabolic pathways and its clearance or accumulation. The development and rigorous validation of such advanced models are essential to accurately translate in vitro findings to complex in vivo scenarios and to fully unravel the mechanistic underpinnings of this compound's biological activities.

Investigation of Interplay with Other Endogenous Lipid Mediators and Metabolic Fluxes

This compound is a prominent member of the isoprostane family, which are unique eicosanoids formed through the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. foodb.cacaymanchem.com This distinguishes them from classic prostaglandins, which are generated enzymatically by cyclooxygenase (COX) enzymes. foodb.ca As such, this compound serves as a reliable marker of oxidative stress in vivo. foodb.cauniversiteitleiden.nlutupub.firesearchgate.net

The investigation of this compound's interplay with other endogenous lipid mediators and its influence on metabolic fluxes is a critical area of ongoing research. Being an isoprostane, its formation is intrinsically linked to oxidative stress, a condition that significantly alters cellular lipid metabolism. foodb.cacaymanchem.com This positions this compound within a complex network of lipid mediators that collectively influence cellular responses to stress and inflammation.

Furthermore, this compound's involvement extends to broader metabolic fluxes. Its production reflects the extent of lipid peroxidation, which can impact membrane integrity and the availability of polyunsaturated fatty acids for other metabolic pathways, including the enzymatic synthesis of other eicosanoids. foodb.cacaymanchem.com Studies have shown that products of polyunsaturated fatty acid metabolism, including 8-isoprostanes, significantly modify cellular metabolism and interfere with intracellular molecular signaling pathways such as NF-κB, PPAR, SREBP, AMPK, mTOR, and GPR120. ptglab.com This indicates that this compound, as a consequence and potential mediator of oxidative stress, can broadly influence metabolic signaling and cellular homeostasis. For example, alterations in this compound levels, as observed in conditions like type 2 diabetes and PCOS, suggest its involvement in metabolic dysregulation, potentially influencing glucose and lipid metabolic fluxes. nih.govwikipedia.orgwikipedia.orgutupub.fi Future research will likely focus on delineating these intricate interplays, exploring how this compound influences the synthesis, degradation, and signaling of other lipid mediators, and how these interactions collectively impact cellular and systemic metabolic health.

Table 3: Interplay of this compound with Other Endogenous Lipid Mediators and Metabolic Pathways

| Category | Specific Interaction/Pathway | Role/Impact | Citation |

| Origin | Non-enzymatic peroxidation of Arachidonic Acid | Marker of oxidative stress | foodb.cacaymanchem.com |

| Related Lipid Mediators | Cyclopentenone Prostaglandins (PGA1, PGA2, 15-deoxy-Δ12,14-PGJ2, Δ12-PGJ2, 8-iso-PGA2) | Shared ability to activate TRPA1, suggesting common or modulating signaling pathways. | semanticscholar.orgnih.govresearchgate.netnih.govunibo.itmdpi.com |

| Metabolic Pathways | Lipid metabolism, Fatty acid metabolism | Reflects and potentially influences the state of lipid peroxidation and overall lipid homeostasis. | foodb.ca |

| Signaling Influence | NF-κB, PPAR, SREBP, AMPK, mTOR, GPR120 pathways | Modifies cellular metabolism and immune system function by interfering with intracellular signaling. | ptglab.com |

| Disease Association | Type 2 Diabetes, PCOS | Levels are altered in these metabolic conditions, suggesting involvement in their pathogenesis. | nih.govwikipedia.orgwikipedia.orgutupub.fi |

Q & A

Q. What standardized methodologies are recommended for quantifying 8-iso-PGA1 in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its sensitivity and specificity. Protocols include derivatization steps to stabilize the compound and internal standards (e.g., deuterated analogs) for calibration. For example, in bovine models, LC-MS/MS revealed significant concentration shifts during the transition to the early dry period, with this compound levels decreasing from 0.47 nM to baseline over 18 days .

Q. How is this compound implicated in oxidative stress pathways?

- Methodological Answer : this compound is an isoprostane formed via non-enzymatic peroxidation of arachidonic acid, serving as a biomarker of lipid peroxidation. Experimental models (e.g., bovine in vitro oxidative stress assays) demonstrate its elevation under pro-oxidant conditions like AAPH treatment. Researchers should pair this compound measurements with other oxidative markers (e.g., glutathione levels) to contextualize its role in redox imbalance .

Q. What experimental models are suitable for studying this compound in vivo?

- Methodological Answer : Transitional dairy cow models are widely used to study this compound dynamics due to their metabolic stress during the dry period. Longitudinal sampling (e.g., blood or urine) at intervals (e.g., -6 to +12 days relative to calving) captures temporal trends. For mechanistic insights, murine knockout models targeting arachidonate peroxidation pathways (e.g., COX-independent synthesis) are recommended .

Advanced Research Questions

Q. How can structural biology techniques resolve substrate specificity of this compound in enzyme binding?

- Methodological Answer : X-ray crystallography of enzyme-substrate complexes (e.g., Arabidopsis thaliana 12-oxophytodienoate reductase isoform 3 [AtOPR3]) reveals stereospecific interactions. Structural alignment with homologous enzymes (e.g., LeOPR1) highlights conserved residues (e.g., Tyr191 and FMN cofactor) critical for binding. Enzymatic assays (NADPH-dependent A340 monitoring) further validate kinetic parameters, showing AtOPR3’s preferential activity toward this compound over other isoforms (e.g., AtOPR1/2) .

Q. How should researchers address contradictory findings regarding this compound’s association with metabolic outcomes?

- Methodological Answer : Contradictions (e.g., weak correlations with insulin resistance in some cohorts vs. strong associations in others) may arise from population heterogeneity or analytical variability. Mitigation strategies include:

- Multi-cohort validation : Replicate findings in independent datasets (e.g., Framingham Heart Study).

- Adjustment for confounders : Control for age, sex, and obesity in statistical models.

- Pathway analysis : Integrate this compound with upstream/downstream mediators (e.g., 12-HHTrE) to identify network-level effects .

Q. What experimental designs optimize the detection of this compound’s role in cross-species comparative studies?

- Methodological Answer : Use phylogenetically diverse models (e.g., plants, mammals) to assess conserved vs. species-specific functions. For example:

- In plants: Arabidopsis mutants with disrupted jasmonate biosynthesis can clarify this compound’s role in stress signaling.

- In mammals: Compare tissue-specific expression (e.g., liver vs. adipose) using targeted metabolomics. Sedimentation equilibrium assays (e.g., AtOPR3 at 4.2–17.5 k rpm) ensure protein stability across conditions .

Q. How can researchers differentiate this compound’s direct biological effects from confounding oxidative byproducts?

- Methodological Answer : Employ genetic or pharmacological inhibition of peroxidation pathways (e.g., antioxidants like PMG in bovine models) to isolate this compound-specific effects. Pair this with siRNA knockdown of putative receptors (e.g., PPARγ) to dissect signaling mechanisms. Statistical analyses should include sensitivity testing for co-measured isoprostanes (e.g., 8-iso-PGA2) to rule out cross-reactivity .

Methodological Frameworks

- For Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, a study on this compound’s role in diabetes should ensure cohort accessibility and translational relevance .

- For Data Interpretation : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure meta-analyses. For instance, compare this compound levels in oxidative stress interventions (e.g., antioxidant diets) vs. controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.